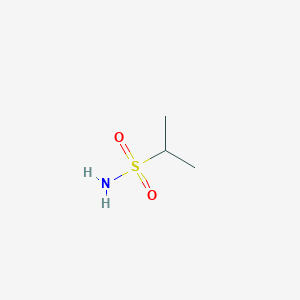

Propane-2-sulfonamide

Overview

Description

Propane-2-sulfonamide is an organosulfur compound with the molecular formula C3H9NO2S. It is a white solid with a melting point of 61-65°C and a boiling point of approximately 216.5°C . This compound is part of the sulfonamide family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and other industries .

Mechanism of Action

Target of Action

Propane-2-sulfonamide, also known as Isopropylsulphonamide, is a type of sulfonamide . Sulfonamides are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . They exhibit their antibacterial properties by inhibiting and replacing PABA in the enzyme dihydropteroate synthetase . This enzyme is essential for the production of folate, which is crucial for bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division . This disruption affects the folic acid metabolism pathway, leading to the bacteriostatic effect of sulfonamides .

Pharmacokinetics

Sulfonamides in general are known for their high resistance to biodegradation This property suggests that this compound may have a long residence time in the body, affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth, making it a bacteriostatic agent . By disrupting the folic acid metabolism pathway, it prevents bacterial DNA synthesis and cell division, thereby controlling the spread of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment can affect its solubility and bioavailability . Moreover, the pH of the solution can impact the electrostatic interactions between this compound and its targets, thereby influencing its efficacy

Biochemical Analysis

Biochemical Properties

Propane-2-sulfonamide plays a role in biochemical reactions, particularly through its interactions with enzymes and proteins . It is known that sulfonamides, a group to which this compound belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Cellular Effects

It is known that sulfonamides can have significant effects on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Molecular Mechanism

The molecular mechanism of action of this compound involves forming a coordination bond between the negatively charged amino group and the zinc ion in the active site of carbonic anhydrase, a zinc-containing metalloenzyme . This interaction can lead to enzyme inhibition or activation and changes in gene expression .

Metabolic Pathways

Drug metabolic reactions are divided into two classes i.e., phase I and phase II metabolic reactions .

Transport and Distribution

It is known that sulfonamides can be transported and distributed in various ways in the aquatic environment .

Subcellular Localization

Predicting the subcellular locations of proteins is a critical topic in protein science .

Preparation Methods

Propane-2-sulfonamide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . Another method involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Propane-2-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert isopropylsulphonamide into sulfonic acids or other oxidized derivatives.

Reduction: Reducing agents can convert isopropylsulphonamide into amines or other reduced forms.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include ammonium carbamate, methanol, and hypervalent iodine compounds . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Propane-2-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: It has applications in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Propane-2-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine, sulfadiazine, and sulfasalazine . These compounds share similar structural features but differ in their specific applications and biological activities. For example:

Sulfamethazine: Commonly used in veterinary medicine to treat bacterial infections in livestock.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.

This compound is unique due to its specific molecular structure and the range of applications it offers in various fields.

Properties

IUPAC Name |

propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMCLWCCNYAWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393543 | |

| Record name | Propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81363-76-0 | |

| Record name | Propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

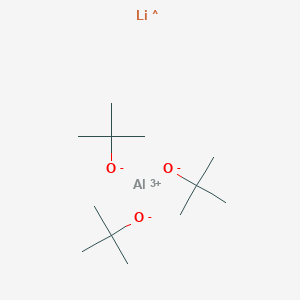

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

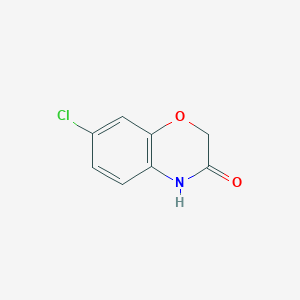

Feasible Synthetic Routes

Q1: What is the role of N,N-di-isopropylsulphonamide in the synthesis of substituted pyrimidines?

A1: The research by [] focuses on the synthesis and reactivity of pyrimidine-2-sulphonyl fluorides. These fluorides serve as valuable intermediates. While the paper doesn't delve deeply into the specific applications of each derivative, it demonstrates that N,N-di-isopropylsulphonamide can react with pyrimidine-2-sulphonyl fluorides under mild conditions. This reaction leads to the displacement of the fluorine atom and the formation of the corresponding N,N-di-isopropylsulphonamide derivative of the pyrimidine. This highlights the potential of using these sulfonyl fluorides to introduce various substituents at the 2-position of the pyrimidine ring, which could be further modified or utilized in subsequent reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)